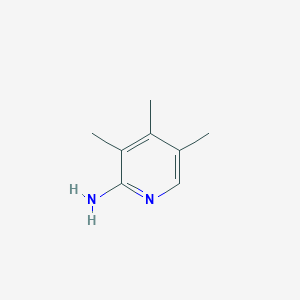

3,4,5-Trimethylpyridin-2-amine

Description

The Role of Pyridines in Organic and Medicinal Chemistry

The pyridine (B92270) scaffold is a fundamental heterocyclic motif in the fields of organic and medicinal chemistry. sigmaaldrich.comnih.gov Pyridine, a six-membered aromatic ring containing one nitrogen atom, is structurally similar to benzene (B151609) but exhibits distinct properties due to the presence of the heteroatom. sigmaaldrich.com The nitrogen atom imparts basicity and polarity, making the pyridine ring a versatile component in both synthetic and biological contexts. sigmaaldrich.comnih.gov

In medicinal chemistry, pyridines are considered a "privileged structure" because their framework appears in a vast number of biologically active compounds and approved drugs. mdpi.com Their significance stems from several key attributes:

Hydrogen Bonding: The ring nitrogen can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. sigmaaldrich.comnih.gov

Solubility: The polarity of the pyridine ring can enhance the water solubility of drug molecules, a favorable pharmacokinetic property. nih.gov

Bioisosterism: The pyridine ring is often used as a bioisostere for other chemical groups, such as a benzene ring or an amide group, to modulate a molecule's activity, selectivity, or metabolic stability. nih.govgoogle.com

Chemical Versatility: The pyridine ring can be readily functionalized, allowing chemists to create large libraries of diverse compounds for drug discovery programs. nih.govgoogle.com

Prominent examples of pyridine-containing drugs include the anti-ulcer medication omeprazole, the anticancer agent abiraterone, and the antiviral atazanavir, highlighting the broad therapeutic applicability of this scaffold. sigmaaldrich.com Beyond medicine, pyridine derivatives serve as essential catalysts, ligands in organometallic chemistry, and components in functional materials. nih.govresearchgate.net

Classification and Structural Features of Aminopyridines as Heterocyclic Scaffolds

Aminopyridines are a subclass of pyridines characterized by the presence of one or more amino (-NH₂) groups attached to the pyridine ring. They exist as three primary isomers, depending on the position of the amino group relative to the ring nitrogen: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine. libretexts.org The compound of interest, 3,4,5-Trimethylpyridin-2-amine, is a derivative of the 2-aminopyridine isomer.

The key structural features of aminopyridines that define their chemical behavior include:

Dual Functionality: They possess both a basic ring nitrogen and a nucleophilic exocyclic amino group. cardiff.ac.uk

Tautomerism: 2-Aminopyridine can exist in equilibrium with its imine tautomer (pyridin-2(1H)-imine), although the amine form is generally predominant.

Electronic Effects: The electron-withdrawing nature of the ring nitrogen makes the carbon atoms of the pyridine ring electron-deficient, particularly at the 2, 4, and 6 positions. This influences the molecule's reactivity, making it susceptible to nucleophilic substitution. nih.gov

Ligand Capability: The presence of two nitrogen atoms allows aminopyridines to act as chelating ligands, forming stable complexes with metal ions. libretexts.org

These features make aminopyridines valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals like piroxicam (B610120) and tripelennamine. libretexts.orgcardiff.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVSGHLEQDJCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 3,4,5 Trimethylpyridin 2 Amine

Electrophilic Aromatic Substitution Patterns on the Pyridine (B92270) Ring

The pyridine ring is generally considered electron-deficient and less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). However, the presence of the strongly activating amino group at the C-2 position and three electron-donating methyl groups at the C-3, C-4, and C-5 positions significantly enhances the ring's nucleophilicity. The amino group is a powerful ortho-, para-directing activator, while the methyl groups also activate the ring through inductive effects and hyperconjugation.

In 3,4,5-trimethylpyridin-2-amine, the C-2, C-3, C-4, and C-5 positions are occupied. The directing influence of the C-2 amino group and the cumulative activating effect of the methyl groups converge to make the sole remaining unsubstituted position, C-6, the primary site for electrophilic attack. The mechanism for EAS involves the initial attack of an electrophile on the pi system of the aromatic ring, leading to a resonance-stabilized carbocation known as an arenium ion. uomustansiriyah.edu.iqlibretexts.org A subsequent rapid deprotonation restores the aromaticity of the ring. uomustansiriyah.edu.iq

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to proceed with high regioselectivity at the C-6 position.

Nucleophilic Reactivity of the Exocyclic Amino Group

The exocyclic amino group (-NH2) at the C-2 position is a primary nucleophilic center in the molecule. sioc-journal.cn It readily participates in reactions with a wide range of electrophiles. This reactivity is fundamental to the synthesis of more complex derivatives and fused heterocyclic systems. 2-aminopyridine (B139424) is recognized as a synthon with a unique dual nucleophilic character, capable of reacting to form five- and six-membered azaheterocycles. sioc-journal.cn

Key reactions involving the exocyclic amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Condensation Reactions: Reaction with aldehydes and ketones to form Schiff bases or to construct fused ring systems like imidazo[1,2-a]pyridines. rsc.org

Buchwald-Hartwig Amination: The amino group can participate as a nucleophile in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides to form N-aryl derivatives. nih.gov

Isocyanate and Isothiocyanate Addition: Reactions with isocyanates or isothiocyanates yield urea (B33335) or thiourea (B124793) derivatives, respectively. These can serve as intermediates for synthesizing other heterocyclic structures. nih.gov

| Reaction Type | Electrophilic Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(3,4,5-trimethylpyridin-2-yl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | N-Methyl-3,4,5-trimethylpyridin-2-amine |

| Condensation | Benzaldehyde (C₆H₅CHO) | Schiff Base/Imine |

| Urea Formation | Phenyl Isocyanate (C₆H₅NCO) | N-Phenyl-N'-(3,4,5-trimethylpyridin-2-yl)urea |

| Cross-Coupling | Aryl Halide (e.g., Bromobenzene) | N-Phenyl-3,4,5-trimethylpyridin-2-amine |

Reactivity of Methyl Substituents on the Pyridine Core

The three methyl groups attached to the pyridine ring are not merely passive substituents; they can also be sites of chemical reactivity. While generally less reactive than the amino group or the ring itself, they can be functionalized under specific conditions.

Deprotonation/Metalation: The protons on the methyl groups, particularly the one at C-3 (alpha to the ring nitrogen in the tautomeric imino form), can be abstracted by strong bases like organolithium reagents. This creates a carbanionic species that can subsequently react with various electrophiles, allowing for the extension of the carbon chain or the introduction of new functional groups. nih.gov

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl groups can undergo halogenation to form halomethylpyridine derivatives.

Oxidation: Strong oxidizing agents can oxidize the methyl groups to carboxylic acids, although controlling the selectivity and avoiding ring degradation can be challenging.

Catalytic Methylation: While the subject molecule is already methylated, related studies on pyridines show that methyl groups can be introduced catalytically, highlighting the ongoing interest in C-H activation of such positions. researchgate.netresearchgate.net

Oxidation Reactions and N-Oxide Formation

The nitrogen atom of the pyridine ring is susceptible to oxidation, a common reaction for pyridines. Treatment with oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid converts the pyridine nitrogen to a pyridine N-oxide. bhu.ac.in

The formation of This compound N-oxide significantly alters the electronic properties and reactivity of the molecule. The N-oxide group is electron-donating through resonance but electron-withdrawing through induction. This modification enhances the reactivity of the ring towards both electrophilic and nucleophilic substitution. bhu.ac.in Specifically, the oxygen atom can donate electron density into the ring, increasing the electron density at the C-2 and C-4 positions, which facilitates electrophilic attack at these sites if they are available. bhu.ac.in Furthermore, N-oxide formation is a key step in many synthetic routes for functionalizing the pyridine ring, often followed by a deoxygenation step to restore the pyridine. acs.orgnih.gov The conversion of pyridine N-oxides to 2-aminopyridines is a well-established synthetic strategy. nih.govnih.gov

Radical Chemistry and Mechanistic Aspects of Antioxidant Activity

Aminopyridine derivatives are recognized for their potential as antioxidant agents due to their ability to act as radical scavengers. nih.govresearchgate.net The antioxidant activity of compounds like this compound is rooted in their radical chemistry. The primary mechanism involves the donation of a hydrogen atom from the exocyclic amino group (-NH2) or a C-H bond of a methyl group to a reactive free radical, thereby neutralizing it.

The resulting pyridinyl radical is stabilized by two key factors:

Resonance Delocalization: The unpaired electron can be delocalized over the aromatic pyridine ring.

Electron-Donating Substituents: The three methyl groups and the remaining lone pair on the amino nitrogen donate electron density to the ring, further stabilizing the radical species.

The effectiveness of aminopyridine derivatives as antioxidants is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netarkat-usa.org Structure-activity relationship studies on related compounds show that the presence and position of amino and other electron-donating groups significantly impact the antioxidant capacity. arkat-usa.orgjuniperpublishers.com For instance, studies on aminopyridine-functionalized chitosan (B1678972) have shown that the amino group enhances radical scavenging ability compared to the unmodified polymer. nih.gov The synergistic effect of the amino group and the electron-rich ring system in this compound suggests a significant potential for antioxidant activity.

| Structural Feature | Influence on Antioxidant Activity | Mechanistic Rationale |

|---|---|---|

| Exocyclic Amino Group | Increases activity | Acts as a hydrogen atom donor to neutralize free radicals. nih.gov |

| Electron-Donating Groups (e.g., -CH₃) | Increases activity | Stabilize the resulting pyridinyl radical after H-atom donation. arkat-usa.org |

| Pyridine Ring | Essential for activity | Provides resonance stabilization for the radical intermediate. |

Derivatization Strategies and Analogue Development

Amidation and Ureation Reactions

The primary amine group of 3,4,5-trimethylpyridin-2-amine is a key site for derivatization, readily undergoing amidation and ureation reactions to form corresponding amides and ureas. These reactions are fundamental in medicinal chemistry for creating compounds with potential biological activity.

Amidation is typically achieved by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride. The use of coupling agents is a common strategy to facilitate amide bond formation from carboxylic acids. growingscience.comnih.gov A variety of reagents and protocols have been developed for the activation of carboxylic acids and subsequent coupling with amines. nih.gov Common coupling reagents include N,N′-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt), and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) with N,N-Diisopropylethylamine (DIPEA). growingscience.comnih.gov For instance, the reaction of 4-phenylpyridin-2-amine with 3-cyanobenzoic acid in the presence of phosphorus oxychloride (POCl3) and pyridine (B92270) yields the corresponding benzamide. growingscience.com While direct reaction with esters can be sluggish, especially with electron-deficient amines, the use of activating agents can significantly improve yields. growingscience.com

Ureation involves the reaction of the amine with an isocyanate or a related reagent to form a urea (B33335) linkage. Another approach involves the treatment with thiophosgene (B130339) and a base to form an isothiocyanate intermediate. This intermediate can then react with N-acylhydrazides to produce N-acyl thiosemicarbazides, which are precursors for 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.gov

Table 1: Examples of Amidation and Ureation Reactions

| Reactant 1 | Reactant 2 | Reagents | Product Type |

|---|---|---|---|

| This compound | Carboxylic Acid | EDC, HOBt, DIPEA | Amide |

| This compound | Acyl Chloride | Base | Amide |

| This compound | Isocyanate | - | Urea |

| This compound | Thiophosgene, N-acylhydrazide | Base, then cyclization agent | Heterocyclic urea analogue |

Alkylation and Arylation Approaches for N-Substitution

The nitrogen atoms of the this compound scaffold, both the exocyclic amine and the endocyclic pyridine nitrogen, can be targeted for N-substitution through alkylation and arylation reactions. These modifications can significantly influence the electronic properties and steric profile of the molecule.

N-Alkylation can be achieved using various alkylating agents. For instance, gold clusters supported on porous coordination polymers have been shown to catalyze the N-alkylation of amines with alcohols. d-nb.info This process can occur under an inert atmosphere without the need for external oxygen or hydrogen. d-nb.info Another approach involves a catalyst-free, multicomponent reaction where cyclic tertiary amines act as alkyl group sources for the N-alkylation of secondary amines. researchgate.netnih.gov

N-Arylation is commonly accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govcmu.edu This reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide. For example, the bromide at the C(6)-position of a protected 2,4,5-trimethylpyridin-3-ol can be replaced with various heteroarylamines under Buchwald-Hartwig conditions. nih.gov Sequential N-arylation of primary amines is also a viable route to unsymmetrical alkyldiarylamines, using two different aryl bromides and distinct palladium catalyst systems for each step. cmu.edu

Table 2: N-Substitution Approaches

| Substitution Type | Reagents/Catalysts | Key Features |

|---|---|---|

| N-Alkylation | Gold clusters on porous coordination polymers, alcohols | Catalytic, inert atmosphere |

| N-Alkylation | Cyclic tertiary amines, electron-deficient aryl halides | Catalyst-free, multicomponent reaction |

| N-Arylation | Pd(OAc)2, (rac)-BINAP, aryl bromides | Buchwald-Hartwig amination, sequential arylation possible |

Heterocycle Annulation from Trimethylpyridin-2-amine Scaffolds

The this compound core provides a versatile platform for the construction of fused heterocyclic ring systems. These annulation reactions create more complex, polycyclic structures, which are of significant interest in medicinal chemistry and materials science.

One common strategy involves the derivatization of the 2-amino group, followed by cyclization. For example, the amino group can be converted into an isothiocyanate, which then reacts with N-acylhydrazides to form N-acyl thiosemicarbazides. nih.gov These intermediates can undergo dehydrative cyclization to yield 6-(1,3,4-thiadiazol-2-yl)amino compounds or desulfurative cyclization to afford 6-(1,3,4-oxadiazol-2-yl)amino analogues. nih.gov The choice of cyclization agent, such as p-toluenesulfonyl chloride or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), directs the formation of the desired heterocycle. nih.gov

The pyridine ring itself can participate in annulation reactions. For instance, the synthesis of camphor-based chiral pyridine derivatives can be achieved through the tandem condensation reaction of (+)-β-hydroxymethylenecamphor with various enamines derived from active methylene (B1212753) compounds. metu.edu.tr This approach leads to the formation of pyridines fused to a camphor (B46023) skeleton. metu.edu.tr

Table 3: Heterocycle Annulation Strategies

| Starting Scaffold | Key Intermediate | Cyclization Method | Resulting Heterocycle |

|---|---|---|---|

| 2-Aminopyridine (B139424) derivative | N-Acyl thiosemicarbazide | Dehydrative cyclization | 1,3,4-Thiadiazole fused system |

| 2-Aminopyridine derivative | N-Acyl thiosemicarbazide | Desulfurative cyclization | 1,3,4-Oxadiazole fused system |

| Enamine and (+)-β-hydroxymethylenecamphor | - | Tandem condensation | Camphor-fused pyridine |

Introduction of Chiral Centers and Stereoisomerism in Related Pyridine Derivatives

The synthesis of chiral pyridine derivatives is a significant area of research due to their prevalence in pharmaceuticals and biologically active natural products. chim.it While this compound itself is achiral, derivatization can introduce chiral centers, leading to stereoisomers with potentially distinct biological activities.

Several catalytic asymmetric methods have been developed for the synthesis of chiral pyridines. chim.it These include the catalytic asymmetric reduction of pyridine-based ketones, olefins, and imines. chim.it Asymmetric addition to carbon-nitrogen double bonds, such as the pyridylation of imines, provides access to chiral pyridine derivatives featuring an amino group. chim.it Furthermore, visible-light-induced, photocatalyst-free enantioselective hydroalkylation of alkenyl pyridines can generate enantioenriched pyridine derivatives with adjacent β and γ tertiary stereocenters. chim.it

The development of chiral nucleophilic pyridine catalysts, such as chiral (dimethylamino)pyridine (DMAP) analogues, has also been a focus. acs.org These catalysts can be used in asymmetric acyl transfer reactions to generate chiral products with high enantioselectivity. acs.org For example, a chiral DMAP catalyst has been designed to place a bulky group over one face of the pyridine ring, creating a chirotopic environment for catalysis. acs.org

The study of stereoisomerism is also crucial in understanding the properties of substituted pyridines. For instance, in metal complexes of substituted pyridines, the substitution pattern can determine the coordination geometry and the ratio of coordination diastereomers. nih.govresearchgate.net The synthesis of guaipyridine alkaloids and their stereoisomers highlights the importance of controlling stereochemistry in complex pyridine-containing natural products. rsc.org

Table 4: Methods for Introducing Chirality in Pyridine Derivatives

| Method | Key Transformation | Resulting Chiral Feature |

|---|---|---|

| Catalytic Asymmetric Reduction | Reduction of ketones, olefins, imines | Chiral center on substituent |

| Asymmetric Addition | Addition to C=N bonds | Chiral center with an amino group |

| Enantioselective Hydroalkylation | Hydroalkylation of alkenyl pyridines | Adjacent tertiary stereocenters |

| Chiral Catalysis | Acyl transfer with chiral DMAP analogues | Enantioselective product formation |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,4,5-trimethylpyridin-2-amine, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For amine groups (-NH), the chemical shift can vary over a wide range (1-5 ppm). libretexts.org In primary amines, the N-H stretch typically appears as two bands. orgchemboulder.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The chemical shifts for methyl carbons are generally observed in the range of 30–45 ppm. For carbons attached to double bonds, the shifts are not significantly different from typical sp³ carbons. organicchemistrydata.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-NH₂ | Variable (1-5) libretexts.org | --- |

| C3-CH₃ | ~2.1-2.3 | ~18-20 |

| C4-CH₃ | ~2.1-2.3 | ~18-20 |

| C5-CH₃ | ~2.1-2.3 | ~18-20 |

| C6-H | ~7.8-8.0 | --- |

| C2 | --- | ~155-158 |

| C3 | --- | ~120-123 |

| C4 | --- | ~145-148 |

| C5 | --- | ~130-133 |

| C6 | --- | ~147-150 |

Note: The predicted values are based on typical chemical shift ranges for similar pyridine (B92270) derivatives and may vary depending on the solvent and other experimental conditions.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. COSY spectra establish correlations between coupled protons, while HSQC spectra correlate directly bonded proton and carbon atoms. units.it

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment (GC-MS, LC-MS/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique separates volatile compounds before they are introduced into the mass spectrometer. It is a valuable tool for assessing the purity of this compound and identifying any volatile impurities. rsc.org

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is a highly sensitive and selective method for the analysis of a wide range of compounds, including aromatic amines. nih.govnih.gov This technique involves separating the compound by liquid chromatography, followed by two stages of mass analysis. The first stage selects the precursor ion (the protonated molecule, [M+H]⁺), and the second stage analyzes the fragment ions produced by collision-induced dissociation. researchgate.net This process, known as multiple reaction monitoring (MRM), provides high specificity and is essential for quantitative analysis in complex matrices. nih.govresearchgate.net For aromatic amines, electrospray ionization (ESI) in positive ion mode is commonly used. nih.govtandfonline.com

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Obtained |

| ESI-MS | Positive | [M+H]⁺ | Molecular Weight Confirmation |

| GC-MS | Electron Ionization (EI) | M⁺ and fragment ions | Purity and identification of volatile impurities |

| LC-MS/MS | ESI (Positive) | Precursor ion [M+H]⁺ and product ions | Structural confirmation and quantification |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the N-H and C-N bonds in this compound. Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com An N-H bending vibration is also expected between 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is usually observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. hanyang.ac.kr It is also sensitive to the vibrational modes of the molecule and can be used for in-situ reaction monitoring. hanyang.ac.krresearchgate.net The Raman spectra of pyridine derivatives are often characterized by strong ring breathing modes. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3400-3300 orgchemboulder.com | Similar to IR |

| N-H Stretch (symmetric) | 3330-3250 orgchemboulder.com | Similar to IR |

| C-H Stretch (aromatic) | ~3050 | ~3050 |

| C-H Stretch (aliphatic) | ~2960 | ~2960 |

| N-H Bend | 1650-1580 orgchemboulder.com | Weaker than IR |

| C=C/C=N Ring Stretch | ~1600-1450 | ~1600-1450 |

| C-N Stretch (aromatic) | 1335-1250 orgchemboulder.com | Variable |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD)

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the pyridine ring. The position and intensity of these bands can be influenced by the substituents on the ring. UV-Vis spectroscopy can be used to determine the concentration of the compound in solution. units.it

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. nih.govnih.gov While this compound itself is not chiral, its derivatives can be. researchgate.net CD spectroscopy is instrumental in determining the enantiomeric excess and absolute configuration of chiral derivatives. nih.govresearchgate.net

Advanced Techniques for Molecular Structure and Conformation Analysis

For a definitive determination of the three-dimensional structure of this compound and its derivatives, more advanced techniques are employed.

Single-crystal X-ray diffraction provides the most precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. iucr.org While obtaining suitable crystals of the parent amine might be challenging, the crystal structures of its derivatives can offer valuable insights into its bonding and conformation. fu-berlin.decdnsciencepub.com For instance, X-ray crystallography has been used to study hydrogen bonding patterns in related pyridine derivatives. iucr.org

The coupling of separation techniques with spectroscopic detectors, known as hyphenated techniques, provides a powerful approach for the analysis of complex mixtures.

LC-MS/MS: As previously discussed, this is a cornerstone for the sensitive and selective quantification of the compound. nih.govjfda-online.com

GC-MS: This is essential for analyzing volatile components and assessing purity. rsc.org

LC-PDA (Liquid Chromatography with Photodiode Array detection): This technique couples liquid chromatography with a UV-Vis detector that can acquire a full spectrum at each point in the chromatogram, aiding in peak identification and purity assessment. mdpi.com

These advanced analytical methods, when used in combination, provide a comprehensive and detailed characterization of the chemical compound this compound, from its fundamental structure to its behavior in complex analytical systems.

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods are used to calculate the electronic structure, which in turn predicts the molecule's stability, reactivity, and spectroscopic properties. uran.uabohrium.com For 3,4,5-Trimethylpyridin-2-amine, these calculations illuminate the influence of the amino and trimethyl substituents on the pyridine (B92270) ring.

The three electron-donating methyl groups, combined with the amino group, increase the electron density of the pyridine ring, influencing its basicity and reactivity. DFT calculations can quantify these effects by computing various molecular descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability. eurjchem.com

Theoretical calculations for related aminopyridine derivatives show that such descriptors provide a robust framework for predicting chemical behavior. eurjchem.comacs.org For instance, DFT has been successfully used to calculate the pKa values of substituted pyridinium (B92312) ions, where the electronic effects of substituents are paramount. scribd.com The steric hindrance provided by the methyl groups adjacent to the nitrogen atoms can also be modeled, providing insight into how the molecule interacts with other chemical species. scribd.com

| Quantum Chemical Descriptor | Significance in Reactivity Prediction | Predicted Influence on this compound |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. | Expected to be relatively high due to electron-donating methyl and amino groups. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. | The pyridine ring is electron-rich, so this value is less defining than EHOMO. |

| HOMO-LUMO Gap (ΔE) | Represents chemical reactivity and stability; a small gap implies high reactivity. eurjchem.com | A moderate gap is expected, indicating a balance of stability and reactivity. |

| Dipole Moment (µ) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. | A significant dipole moment is anticipated due to the asymmetric placement of the polar amino group. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying sites for electrophilic and nucleophilic attack. | Negative potential (red) would be concentrated around the pyridine nitrogen and amino group, indicating nucleophilic centers. |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding how a compound like this compound might interact with a biological target to elicit a pharmacological effect.

While specific docking studies on this compound are not prevalent, research on structurally similar compounds, such as 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives, provides valuable insights. nih.govresearchgate.net In these studies, the aminopyridine core acts as a scaffold that can form key interactions within a protein's binding site.

A typical docking simulation for this compound would involve:

Hydrogen Bonding: The 2-amino group and the pyridine ring nitrogen are potential hydrogen bond donors and acceptors, respectively. These interactions are often critical for binding affinity and selectivity.

Hydrophobic Interactions: The three methyl groups create a lipophilic surface that can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Steric Effects: The substitution pattern, particularly the methyl groups at positions 3 and 5, imposes steric constraints that influence the molecule's ability to fit within a specific binding site. Studies on related inhibitors have shown that the presence and position of methyl groups can be detrimental or beneficial to activity, depending on the target's topology. nih.gov

Docking results are often ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These scores, along with a visual analysis of the binding pose, help prioritize compounds for synthesis and biological testing. rsc.org

| Interaction Type | Potential Interacting Groups on this compound | Example Amino Acid Residues in a Target |

|---|---|---|

| Hydrogen Bond Donor | -NH2 group | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Lysine (Lys), Arginine (Arg), Serine (Ser) |

| Hydrophobic/Van der Waals | Three -CH3 groups, Pyridine ring face | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

| π-π Stacking | Pyridine ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis examines the different spatial arrangements of a molecule that result from rotation around its single bonds. researchgate.net For this compound, rotation can occur around the bond connecting the amino group to the pyridine ring. While the pyridine ring itself is rigid, the orientation of the amino group's hydrogens can vary.

Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. nih.gov An MD simulation provides a dynamic view of the compound's behavior in a simulated environment, such as in water or within a protein's binding site. This approach can reveal:

The most stable conformations of the ligand.

The flexibility of different parts of the molecule.

The stability of ligand-protein interactions over time.

The role of solvent molecules in mediating binding.

MD simulations can validate the stability of a docking pose, showing whether key interactions, like hydrogen bonds, are maintained over the simulation time. nih.gov This provides a more realistic assessment of the binding event than the static picture offered by docking alone.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity. mdpi.com These models are powerful tools in cheminformatics for predicting the activity of unsynthesized molecules. uran.ua

To develop a QSAR model for analogs of this compound, a dataset of related compounds with measured biological activities would be required. For each compound, a set of numerical parameters, or "molecular descriptors," is calculated. These can include:

Physicochemical Properties: Such as LogP (lipophilicity), molecular weight, and molar refractivity.

Topological Descriptors: Which describe the connectivity of atoms.

Geometric Descriptors: Related to the 3D shape of the molecule.

Electronic Descriptors: Often derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). uran.ua

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, an equation is generated that links the descriptors to the activity. mdpi.com A hypothetical QSAR model might look like:

pIC₅₀ = c₀ + c₁(LogP) - c₂(HOMO-LUMO Gap) + c₃(Dipole Moment)

Where pIC₅₀ is the measure of biological activity, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such models, once validated, can screen virtual libraries of compounds to identify promising new candidates for synthesis. researchgate.net The approach has been successfully applied to various series of heterocyclic compounds, including aminopyridine derivatives, to guide drug discovery efforts.

Applications in Chemical and Materials Science

Role as Ligands in Coordination Chemistry

Aminopyridine derivatives are a well-established class of ligands in coordination chemistry, capable of binding to metal centers through the pyridine (B92270) ring's nitrogen atom and the exocyclic amino group. This chelation typically forms a stable five-membered ring with the metal ion. 3,4,5-Trimethylpyridin-2-amine is categorized by chemical suppliers under collections of achiral nitrogen ligands, including pyridine ligands, suggesting its intended use in the formation of metal complexes. ambeed.com

Theoretically, the two nitrogen atoms in this compound can act as a bidentate ligand. The methyl groups at the 3, 4, and 5-positions would offer steric bulk and electronically influence the pyridine ring, which could modulate the stability, redox potential, and reactivity of any resulting metal complex. However, despite this potential, a review of available scientific literature does not yield specific examples of coordination complexes synthesized with this compound.

Catalytic Applications in Organic Transformations

The potential for this compound to be used in catalysis is suggested by its inclusion in product categories such as "Catalysts & Ligands". ambeed.com Substituted aminopyridines can function in catalysis in two primary ways: as ligands that modify the activity of a metallic catalyst or as organocatalysts themselves, often acting as nucleophilic or basic catalysts.

The electronic effects of the three methyl groups on the pyridine ring would likely enhance its basicity compared to unsubstituted 2-aminopyridine (B139424), potentially making it a useful non-nucleophilic base in certain transformations. Despite these theoretical roles, specific research detailing the application of this compound as either a ligand for a catalytic system or as an organocatalyst is not prominent in the surveyed literature.

Intermediates in the Synthesis of Complex Organic Molecules

The most clearly defined role for this compound is as a synthetic intermediate or building block. ambeed.com Its structure provides a versatile scaffold for constructing more complex molecules. The primary amino group at the C2 position is a key functional handle, allowing for a variety of subsequent reactions such as acylation, alkylation, and condensation to build larger molecular architectures. ambeed.com

The compound is listed in the contents of a patent related to the development of CRF1 receptor antagonists for treating congenital adrenal hyperplasia, which may indicate its use as a precursor or intermediate in the synthesis of pharmacologically active agents. google.com The lipophilic nature imparted by the three methyl groups can be a desirable trait for intermediates in drug discovery, potentially improving solubility in organic solvents and influencing the pharmacokinetic properties of the final product.

Exploration in Advanced Materials Development

The application of this compound is noted as being an intermediate in materials science. Pyridine-based structures are frequently incorporated into functional materials, including polymers, dyes, and organic electronics, due to their thermal stability, electronic properties, and ability to participate in hydrogen bonding or metal coordination.

This compound could theoretically be used as a monomer or a precursor to a monomer for polymerization reactions, leading to materials with tailored properties. The substituted pyridine core could be integrated into the backbone or as a pendant group on a polymer chain. While its classification points toward this potential, specific examples of advanced materials that incorporate the this compound unit are not detailed in available research.

Mechanistic Investigations of Molecular and Cellular Interactions

Modulation of Cellular Signaling Pathways (e.g., PI3K/NOX pathway, NF-κB/ERK/PI3K pathway)

Investigations into analogs of 3,4,5-Trimethylpyridin-2-amine have revealed significant activity in modulating key cellular signaling pathways involved in cell growth and proliferation.

PI3K/NOX Pathway

A notable analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, known as BJ-1108, has been shown to inhibit angiogenesis (the formation of new blood vessels) induced by serotonin (B10506) (5-Hydroxytryptamine or 5-HT). plos.orgnih.gov The mechanism of this inhibition is directly linked to the Phosphoinositide 3-kinase (PI3K)/NADPH oxidase (NOX) pathway. plos.orgnih.gov

Serotonin-induced angiogenesis is mediated through the 5-HT1 receptor, which subsequently activates the PI3K/NOX signaling cascade. plos.org This process involves the activation of PI3K, which is a critical regulator of angiogenesis and cancer cell proliferation. plos.org The activation of this pathway leads to the production of reactive oxygen species (ROS) by NOX enzymes. nih.gov Studies demonstrated that BJ-1108 effectively suppresses the phosphorylation of PI3K and inhibits its enzymatic activity in vitro. plos.org By targeting PI3K, BJ-1108 disrupts the downstream signaling that leads to NOX activation and subsequent ROS production, thereby inhibiting the angiogenic process. plos.orgnih.gov It was clarified that while pathways involving ERK and p38 are also activated by serotonin, they are not the primary targets of BJ-1108's anti-angiogenic effects. plos.org

Inhibition of Specific Molecular Targets (e.g., FGFR4, c-Met kinase)

The trimethylpyridine scaffold is a key structural feature in the design of inhibitors for specific protein kinases, which are crucial targets in cancer therapy.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

A series of derivatives based on 6-Amino-2,4,5-trimethylpyridin-3-ol have been designed and synthesized as potential inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govnih.gov FGFR4 is a tyrosine kinase receptor that, when overexpressed, is implicated in the progression of certain cancers like hepatocellular carcinoma (HCC). nih.gov

In the development of these inhibitors, the trimethylpyridine core was a central component. However, molecular docking studies and cell-free kinase assays revealed that the presence of the methyl groups on the pyridine (B92270) ring was actually detrimental to the inhibitory activity against FGFR4. nih.govresearchgate.net The methyl groups on the pyridine ring appeared to create steric hindrance, preventing optimal hydrogen bonding with key amino acid residues, such as Ala553, in the hinge region of the kinase. researchgate.net In contrast, a related analog based on a dimethylpyrimidinol structure, compound 6O, showed excellent selective inhibitory activity against FGFR4. nih.govnih.govresearchgate.net

Table 1: FGFR4 Inhibitory Activity of Selected Compounds

Data synthesized from findings in referenced articles. nih.govresearchgate.net

c-Met Kinase Inhibition

The c-Met kinase is another important target in cancer therapy. The trimethylpyridine structure has been evaluated as a core scaffold in the design of c-Met inhibitors. In one study, two novel bioisosteres of the known c-Met inhibitor cabozantinib (B823) were designed. researchgate.net The central benzene (B151609) ring of cabozantinib was replaced with a trimethylpyridine ring in one analog (compound 3) and a standard pyridine ring in another (compound 4). researchgate.net

The results showed a dramatic difference in activity. The compound with the trimethylpyridine core (3) exhibited only 4% inhibition of c-Met at a 1 µM concentration. In stark contrast, the compound with the pyridine core (4) showed 94% inhibition at the same concentration, with an IC50 value similar to that of cabozantinib. researchgate.net A docking study suggested that the trimethylpyridine scaffold does not adopt the preferred conformation for effective binding to the c-Met kinase, unlike the simpler pyridine analog. researchgate.net This highlights the critical role of the substitution pattern on the pyridine ring in determining inhibitory efficacy against c-Met.

Table 2: c-Met Inhibitory Activity of Cabozantinib Analogs

Data from referenced article. researchgate.net

Molecular Mechanisms of Antioxidant Action and Reactive Oxygen Species (ROS) Generation Inhibition

The generation of Reactive Oxygen Species (ROS) is a fundamental cellular process. While essential in moderation for signaling, excessive ROS leads to oxidative stress, damaging cellular components like DNA and proteins. nih.gov

The anti-angiogenic activity of the this compound analog, BJ-1108, is directly linked to its ability to inhibit ROS generation. plos.orgnih.gov As established, serotonin (5-HT) induces angiogenesis through a pathway that results in the activation of NADPH oxidase (NOX), a key enzyme family responsible for producing ROS. nih.govmdpi.com By inhibiting the PI3K pathway, BJ-1108 prevents the activation of NOX enzymes, thereby suppressing the production of ROS. plos.orgnih.gov This inhibition of ROS generation is a crucial component of the compound's mechanism of action, preventing the oxidative signaling that promotes the formation of new blood vessels. plos.org

Structure-Mechanism Relationships in Biological Systems

The relationship between the chemical structure of trimethylpyridine derivatives and their biological mechanism is a critical aspect of their investigation.

Studies on FGFR4 and c-Met kinase inhibitors clearly demonstrate that the methylation pattern on the pyridine ring profoundly impacts biological activity. nih.govresearchgate.net For FGFR4, the three methyl groups on the 6-Amino-2,4,5-trimethylpyridin-3-ol scaffold were found to be detrimental, likely due to steric hindrance in the enzyme's binding pocket. nih.govresearchgate.net This suggests that for this particular target, a less substituted pyridine or a different heterocyclic core might be more effective.

Conversely, in the context of c-Met inhibition, the replacement of a benzene ring with a trimethylpyridine ring in a known inhibitor completely abolished its activity. researchgate.net The corresponding analog with an unsubstituted pyridine ring retained high potency. researchgate.net This indicates that the electronic and steric properties of the trimethylpyridine group are unfavorable for binding to c-Met's active site, preventing the molecule from adopting the necessary U-shaped conformation for effective interaction. researchgate.net

These findings underscore that the "trimethylpyridin-" moiety is not a universally beneficial scaffold. Its effectiveness is highly target-dependent, and its specific substitution pattern dictates the conformational possibilities and binding interactions with a given biological target.

Table 3: List of Mentioned Compounds

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted pyridines is a cornerstone of organic chemistry, with a continuous drive towards more efficient and environmentally benign methods. nih.gov Future research on 3,4,5-trimethylpyridin-2-amine will likely focus on developing novel and sustainable synthetic routes that offer improvements in yield, atom economy, and safety.

Current strategies for pyridine (B92270) synthesis often involve multi-step processes. nih.gov Emerging research, however, is exploring one-pot multicomponent reactions (MCRs), which offer a more streamlined and efficient approach to constructing complex pyridine scaffolds. nih.govnih.gov These methods, often utilizing green catalysts and environmentally friendly solvents, align with the principles of sustainable chemistry. nih.govresearchgate.net For instance, microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for pyridine derivatives. nih.govacs.org

Furthermore, the use of biomass-derived feedstocks presents a promising avenue for the sustainable production of pyridines. acs.org Electrochemical methods are also gaining traction for their ability to facilitate single-carbon insertion into aromatic rings, offering a novel strategy for constructing polysubstituted pyridines under mild conditions. acs.org The application of these innovative synthetic strategies to this compound could lead to more cost-effective and ecologically responsible production methods.

Table 1: Emerging Sustainable Synthetic Methodologies for Pyridine Derivatives

| Methodology | Description | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a complex product, minimizing intermediate isolation steps. nih.govnih.gov | Increased efficiency, reduced waste, and simplified purification. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to shorter reaction times and higher yields. nih.govacs.org | Accelerated synthesis and improved process efficiency. |

| Biomass-Derived Feedstocks | Employs renewable starting materials for the synthesis of pyridine rings. acs.org | Enhanced sustainability and reduced reliance on fossil fuels. |

| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions, often under mild conditions. acs.org | Green and potentially highly selective synthetic routes. |

Exploration of Undiscovered Reactivity Profiles and Synthetic Applications

The reactivity of the 2-aminopyridine (B139424) scaffold is rich and varied, offering numerous possibilities for further functionalization. rsc.org Future research should aim to uncover the full synthetic potential of this compound by exploring its undiscovered reactivity profiles. The steric and electronic effects of the three methyl groups, in conjunction with the amino group, are expected to impart unique reactivity to the pyridine ring.

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of N-aryl-2-aminopyridines. rsc.org These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a diverse range of complex molecules. rsc.org Investigating the behavior of this compound in such reactions could lead to the synthesis of novel derivatives with interesting biological or material properties.

Furthermore, the diazotization of aminopyridines can lead to the formation of pyridyl-functionalized materials. researchgate.net Exploring the reactivity of diazotized this compound could open doors to new applications in materials science. The distinct reactivity of 2-aminopyridines compared to their 3-amino counterparts suggests that the specific substitution pattern of the target compound will play a crucial role in its chemical behavior. researchgate.net

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules, thereby accelerating the drug discovery and materials design process. nih.govresearchgate.netnih.gov Advanced computational modeling will be instrumental in unlocking the full potential of this compound.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. eurjchem.com These studies can provide valuable insights into its reactivity and help to rationalize experimental observations. For instance, computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic transformations.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its derivatives with their biological activities. acs.org These predictive models can be used to design new compounds with enhanced potency and selectivity, thereby streamlining the drug discovery process. nih.govacs.org Molecular docking and molecular dynamics simulations can further elucidate the binding interactions of these compounds with biological targets. researchgate.netacs.org

Table 2: Computational Approaches for Advancing this compound Research

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and spectroscopic properties. eurjchem.com | Prediction of reactivity, elucidation of reaction mechanisms, and interpretation of experimental data. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular structure. acs.org | Rational design of new derivatives with improved therapeutic potential. |

| Molecular Docking | Prediction of the binding mode and affinity of a molecule to a biological target. researchgate.netacs.org | Identification of potential protein targets and optimization of ligand-receptor interactions. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of a molecule and its interactions with its environment over time. acs.org | Understanding the conformational flexibility and binding stability of the compound. |

Integration with High-Throughput Screening for New Molecular Applications

High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of large numbers of compounds. ontosight.airesearchgate.net The integration of this compound and its derivatives into HTS campaigns is a crucial step towards discovering new molecular applications.

Libraries of pyridine-containing compounds are frequently used in HTS to identify novel drug candidates for a wide range of diseases. ontosight.aigoogle.com The structural features of this compound make it an attractive scaffold for inclusion in such libraries. Its polysubstituted nature provides a three-dimensional architecture that can lead to specific interactions with biological targets.

By screening libraries containing this compound against a diverse array of biological assays, researchers can identify "hits" that modulate the activity of specific proteins or cellular pathways. ontosight.ai These hits can then serve as starting points for lead optimization programs, ultimately leading to the development of new therapeutic agents. ontosight.aitandfonline.com The use of focused screening libraries, designed to target specific protein families such as kinases or G protein-coupled receptors, can further enhance the efficiency of this process. tandfonline.com

Q & A

Q. What are the common synthetic routes for 3,4,5-Trimethylpyridin-2-amine, and how can purity be optimized?

- Methodological Answer : A reliable synthesis involves the reduction of 4-nitro-2,3,5-trimethylpyridine-N-oxide using hydrazine hydrate (80%) and Raney nickel in ethanol under reflux. After reaction completion, the catalyst is filtered, and the solution is partially concentrated under vacuum. Slow crystallization at room temperature yields high-purity crystals. Key steps include maintaining temperatures below 35°C during hydrazine addition and using vacuum concentration to avoid thermal degradation .

- Purity Optimization : Recrystallization from ethanol or aqueous ethanol removes impurities. Monitoring by TLC or HPLC ensures purity (>95%).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, the monohydrate form shows Owater–H···Npyridine and Namine–H···Owater interactions, forming a 3D network .

- NMR Spectroscopy : <sup>1</sup>H NMR (CDCl3) reveals methyl group resonances at δ 2.1–2.3 ppm and aromatic protons at δ 6.8–7.2 ppm. <sup>13</sup>C NMR confirms methyl carbons at δ 18–22 ppm .

- IR Spectroscopy : N–H stretching (3300–3400 cm<sup>−1</sup>) and aromatic C–H bending (600–800 cm<sup>−1</sup>) are diagnostic.

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

- Methodological Answer : In the monohydrate form, hydrogen bonds create centrosymmetric dimers via N–H···O and O–H···N interactions. These networks stabilize the crystal lattice, as shown by X-ray data (space group P21/c, a = 7.12 Å, b = 12.34 Å, c = 14.56 Å). Such interactions reduce solubility in non-polar solvents, impacting purification strategies .

Q. What strategies mitigate challenges in regioselective functionalization of this compound?

- Methodological Answer : Steric hindrance from methyl groups complicates electrophilic substitution. Strategies include:

Q. How can this compound be utilized in designing Schiff base ligands for coordination chemistry?

- Methodological Answer : The amino group reacts with carbonyl compounds (e.g., salicylaldehyde) to form Schiff bases. These ligands coordinate metals like Cu(II) or Fe(III), forming complexes with potential catalytic or magnetic properties. Characterization via UV-Vis, EPR, and single-crystal XRD confirms metal-ligand binding modes .

Q. What are the critical considerations for handling air-sensitive intermediates during synthesis?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Raney nickel reductions).

- Stability Testing : Monitor intermediates by NMR under inert conditions.

- Safety Protocols : Follow SDS guidelines for pyrophoric catalysts (e.g., Raney nickel storage in ethanol) .

Notes

- Methyl groups dominate steric and electronic effects, guiding reactivity and application in ligand design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.